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Introduction

C-nucleosides are a class of nucleoside analogs where the nitrogenous base is connected to
the ribose sugar via a carbon-carbon bond, in contrast to the C-N glycosidic bond found in
natural nucleosides. This fundamental structural modification imparts significant biological
stability, rendering C-nucleosides resistant to enzymatic cleavage by nucleosidases and
phosphorylases. This increased stability, coupled with their ability to mimic natural nucleosides,
has made them attractive targets in drug discovery, particularly in the development of antiviral
and anticancer agents. This document provides detailed application notes and experimental
protocols for the synthesis of C-nucleosides, focusing on methods starting from readily

available ribofuranoside precursors.

Two predominant strategies for the synthesis of C-nucleosides from ribofuranoside precursors
have emerged as the most versatile and widely adopted.[1][2] The first involves the coupling of
a pre-formed aglycon with a ribosyl moiety, often employing organometallic species that react
with electrophilic ribose derivatives like protected ribonolactones.[3] The second key strategy is
the Palladium-catalyzed Heck coupling, which allows for the direct formation of the C-C bond
between a glycal and an aryl or heteroaryl halide.[4] These methods offer modularity and
flexibility, allowing for the synthesis of a diverse range of C-nucleoside analogues.
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l. Synthesis via Organometallic Addition to a
Protected Ribonolactone

This convergent approach is one of the most common methods for C-nucleoside synthesis.[3] It
involves three main stages: the preparation of a suitably protected ribonolactone, the formation
of an organometallic nucleobase equivalent, and the coupling of these two fragments followed
by reduction of the resulting lactol.

Signaling Pathway and Logical Relationship

Strategy 1: Organometallic Addition

Click to download full resolution via product page

Caption: Workflow for C-nucleoside synthesis via organometallic addition.

Experimental Protocols

Protocol 1: Preparation of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

This protected ribonolactone is a key starting material for C-nucleoside synthesis.[1] While
commercially available, this protocol details its preparation from D-ribose.

Materials:
e D-Ribose
» Benzyl chloride

e Sodium hydride (60% dispersion in mineral oil)
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e N,N-Dimethylformamide (DMF), anhydrous

e Jones reagent (Chromium trioxide in sulfuric acid)

e Acetone

o Ethyl acetate

¢ Hexanes

e Magnesium sulfate (anhydrous)

Procedure:

e Benzylation of D-Ribose:

o To a stirred suspension of sodium hydride (4.2 eq) in anhydrous DMF at O °C, add a
solution of D-ribose (1.0 eq) in DMF dropwise.

o After the addition is complete, stir the mixture at room temperature for 1 hour.

o Cool the reaction mixture to 0 °C and add benzyl chloride (4.5 eq) dropwise.

o Allow the reaction to warm to room temperature and stir for 16 hours.

o Quench the reaction by the slow addition of water at O °C.

o Extract the agueous layer with ethyl acetate (3 x).

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,
filter, and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel (eluent: ethyl
acetate/hexanes gradient) to afford the perbenzylated ribose.

e Oxidation to Ribonolactone:

o Dissolve the perbenzylated ribose (1.0 eq) in acetone.
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o Cool the solution to 0 °C and add Jones reagent dropwise until a persistent orange color is
observed.

o Stir the reaction at 0 °C for 1 hour.

o Quench the reaction with isopropanol.

o Filter the mixture through a pad of Celite and wash with acetone.
o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in ethyl acetate and wash with saturated agqueous sodium
bicarbonate and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give
the crude 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone, which can be purified by column
chromatography (eluent: ethyl acetate/hexanes gradient).

Protocol 2: Synthesis of a C-Nucleoside via Lithiation and Coupling

This protocol provides a general procedure for the coupling of a lithiated heterocycle with the
protected ribonolactone, followed by stereoselective reduction.

Materials:

Protected heterocycle (e.g., N-protected pyrrole, pyridine derivative)
e n-Butyllithium (n-BuLi) in hexanes

o Tetrahydrofuran (THF), anhydrous

e 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

e Triethylsilane (Et3SiH)

o Boron trifluoride diethyl etherate (BF3-OEt2)

e Dichloromethane (DCM), anhydrous
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Saturated aqueous ammonium chloride

Saturated aqueous sodium bicarbonate

Brine

Sodium sulfate (anhydrous)
Procedure:
« Lithiation of the Heterocycle:

o Dissolve the protected heterocycle (1.1 eq) in anhydrous THF under an inert atmosphere
(argon or nitrogen).

o Cool the solution to -78 °C.
o Add n-BulLi (1.1 eq) dropwise and stir the solution at -78 °C for 1 hour.

e Coupling with Ribonolactone:

o

To the solution of the lithiated heterocycle at -78 °C, add a solution of 2,3,5-tri-O-benzyl-D-
ribono-1,4-lactone (1.0 eq) in anhydrous THF dropwise.

o Stir the reaction mixture at -78 °C for 2 hours.
o Quench the reaction by the addition of saturated aqueous ammonium chloride.
o Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure to obtain the crude lactol intermediate.

o Stereoselective Reduction of the Lactol:
o Dissolve the crude lactol intermediate in anhydrous DCM under an inert atmosphere.

o Cool the solution to -78 °C.
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o Add triethylsilane (3.0 eq) followed by the dropwise addition of BF3-OEt2 (2.0 eq).

o Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to O °C and stir for an
additional 1 hour.

o Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
o Separate the layers and extract the aqueous layer with DCM (2 x).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel (eluent: ethyl
acetate/hexanes gradient) to afford the protected C-nucleoside.

Suantitative [

Ribonola
Heterocy ctone Reducing Lewis . .
Entry . . B:a Ratio  Yield (%)
cle Protectin  Agent Acid
g Groups
1-Boc- 2,3,5-Tri-
1 Et3SiH BF3-OEt2 >05:5 75
pyrrole O-benzyl
2-
2,3,5-Tri-
2 Bromopyrid Et3SiH BF3-OEt2 85:15 68
i O-benzyl
ine
_ 2,3,5-Tri-
3 Thiophene TBDMSH TMSOTf >98:2 82
O-benzoyl
2,3,5-Tri-
4 Furan Et3SiH BF3-OEt2 90:10 71
O-benzyl

Il. Synthesis via Palladium-Catalyzed Heck Coupling

The Heck reaction provides a powerful method for the formation of C-C bonds and has been
successfully applied to the synthesis of C-nucleosides.[4] This approach typically involves the
coupling of a glycal (an unsaturated sugar derivative) with an aryl or heteroaryl halide in the
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presence of a palladium catalyst. Subsequent stereoselective reduction of the resulting enol
ether affords the desired C-nucleoside.

Experimental Workflow
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Caption: Workflow for C-nucleoside synthesis via Heck coupling.

Experimental Protocols

Protocol 3: Diastereoselective Synthesis of a Pyridone ribo-C-Nucleoside via Heck Reaction

This protocol is adapted from a reported diastereoselective synthesis of pyridone ribo-C-
nucleosides.[4]

Materials:

3,5-Di-O-tert-butyldimethylsilyl-D-ribal

lodinated pyridone derivative

Palladium(ll) acetate (Pd(OACc)2)

Triphenylarsine (AsPh3)

Triethylamine (Et3N), anhydrous

Acetonitrile (MeCN), anhydrous
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Dimethyldioxirane (DMDO) solution in acetone

Sodium triacetoxyborohydride (NaBH(OACc)3)

Acetic acid (AcOH)

Tetrahydrofuran (THF), anhydrous

Tetrabutylammonium fluoride (TBAF) in THF
Procedure:
e Heck Coupling:

o To a solution of the iodinated pyridone (1.0 eq) and 3,5-di-O-tert-butyldimethylsilyl-D-ribal
(1.2 eq) in anhydrous acetonitrile, add triethylamine (2.0 eq), triphenylarsine (0.2 eq), and
palladium(ll) acetate (0.1 eq).

o Degas the mixture with argon for 15 minutes.
o Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.
o Cool the mixture to room temperature and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel (eluent: ethyl
acetate/hexanes gradient) to yield the silyl enol ether intermediate.

¢ Oxidation to the Ketone:

[¢]

Dissolve the silyl enol ether (1.0 eq) in a 1:1 mixture of acetone and dichloromethane.

Cool the solution to -78 °C.

[¢]

[e]

Add a pre-cooled solution of DMDO in acetone (1.5 eq) dropwise.

Stir the reaction at -78 °C for 1 houir.

o

[¢]

Quench the reaction with a few drops of dimethyl sulfide.
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o Allow the mixture to warm to room temperature and concentrate under reduced pressure.

o Purify the crude ketone by column chromatography on silica gel (eluent: ethyl
acetate/hexanes gradient).

o Diastereoselective Reduction:

[e]

Dissolve the ketone (1.0 eq) in anhydrous THF and add acetic acid (1.1 eq).
o Cool the solution to -40 °C.

o Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

o Stir the reaction at -40 °C for 4 hours.

o Quench the reaction with saturated aqueous sodium bicarbonate.

o Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate.

o Purify by column chromatography to afford the protected 3-C-nucleoside.
o Deprotection:

o Dissolve the protected C-nucleoside in THF.

o Add TBAF (1 M in THF, 2.2 eq) and stir at room temperature for 4 hours.

o Concentrate the reaction mixture and purify by column chromatography to yield the final
pyridone C-nucleoside.

Quantitative Data
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Glycal L .
] ] Oxidation Reduction Overall
Entry Aryl Halide Protecting .
Reagent Reagent Yield (%)
Groups
2-lodo-4- )
. 3,5-di-0O-
1 methoxypyridi DMDO NaBH(OAc)3 23
TBDMS
ne
_ 3,5-di-O-
2 5-lodouracil m-CPBA NaBH(OAc)3 19
TBDMS
3-
3 o 3,5-di-O-TIPS DMDO L-Selectride 21
lodoquinoline
_ 3,5-di-O-
4 4-lodoanisole DMDO NaBH(OAc)3 25
TBDMS
Conclusion

The synthetic routes outlined in these application notes provide robust and versatile methods
for accessing a wide array of C-nucleosides from ribofuranoside precursors. The choice
between the organometallic addition and the Heck coupling strategy will depend on the specific
target molecule, the availability of starting materials, and the desired stereochemical outcome.
The detailed protocols provided herein serve as a practical guide for researchers in academic
and industrial settings, facilitating the synthesis and exploration of novel C-nucleoside
analogues for various applications in medicinal chemistry and chemical biology. Careful
optimization of reaction conditions may be necessary for specific substrates to achieve optimal
yields and stereoselectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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